molecular formula C14H28O6 B588513 (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol CAS No. 202403-49-4

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol

Cat. No.: B588513
CAS No.: 202403-49-4
M. Wt: 292.372
InChI Key: VZLNXIZRQPJOEU-DHUKMVCYSA-N
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Description

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a carbohydrate derivative that has garnered significant interest in scientific research due to its unique structural properties and biological activities This compound is a type of alkyl galactofuranoside, where an octyl group is attached to the galactofuranose sugar ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol typically involves the cyclization of galactose derivatives. One efficient method is the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and a nucleophile . This reaction is carried out at room temperature, and different alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles. The iodine promoter facilitates the selective formation of β-galactofuranoside, allowing for the efficient preparation of various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of the iodine-promoted method makes it a viable option for industrial production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar ring.

    Reduction: Reduction reactions can alter the functional groups attached to the sugar ring.

    Substitution: Common in modifying the alkyl chain or the sugar ring itself.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents or nucleophiles can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol can be compared with other alkyl galactofuranosides, such as:

  • 6-Amino-β-D-Galactofuranoside
  • 6-N-Acetamido-β-D-Galactofuranoside
  • 6-Azido-β-D-Galactofuranoside

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities. For example, 6-amino and 6-azido derivatives have been studied for their enhanced antileishmanial activity compared to this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and biological activities make it a valuable tool for research in microbiology, biochemistry, and medicinal chemistry. The ongoing studies and applications of this compound highlight its importance and potential for future developments.

Properties

IUPAC Name

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNXIZRQPJOEU-DHUKMVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858243
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202403-49-4
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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